Home > Products > Screening Compounds P143053 > N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide -

N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-4701355
CAS Number:
Molecular Formula: C24H26FN3O5S2
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It potentiates mGluR5 responses by binding to a site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of mGluR5. []

Relevance: Although structurally distinct from N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, VU-29 highlights the concept of allosteric modulation of receptors. Both compounds target specific receptor sites, albeit through different mechanisms, demonstrating the potential for fine-tuning receptor activity through targeted small molecule interactions. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is another positive allosteric modulator of mGluR5, as well as mGluR1. Unlike VU-29, it does not bind to the MPEP site on mGluR5 but acts through a novel allosteric site. []

Relevance: Similar to VU-29, CPPHA showcases the diversity of allosteric modulation mechanisms. Although structurally different from N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, it emphasizes the potential for developing compounds targeting distinct allosteric sites on receptors, ultimately expanding the toolkit for controlling receptor activity. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known positive allosteric modulator of mGluR1. It acts at a site distinct from that of CPPHA and allosteric antagonists of mGluR1. [, ]

Relevance: Ro 67-7476 provides further evidence for the existence of multiple allosteric sites on mGluR1. Although structurally dissimilar to N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, it highlights the potential for targeting specific allosteric sites on receptors with diverse chemical structures, opening opportunities for developing tailored modulators with distinct pharmacological profiles. [, ]

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly. It targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

Relevance: Compound 7 demonstrates the concept of targeting protein-protein interactions with small molecules. Like N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, it contains an aromatic sulfonamide moiety. Although the specific targets and mechanisms of action differ, both compounds highlight the potential of sulfonamide derivatives in drug discovery. []

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [(R)-(+)-5n, TAK-242]

Compound Description: TAK-242 is a potent inhibitor of nitric oxide (NO) and inflammatory cytokine production. It exhibits antisepsis activity by suppressing the production of TNF-α, IL-6, and IL-1β. []

Relevance: TAK-242 shares the core structural feature of an aromatic sulfonamide with N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. This highlights the versatile nature of the sulfonamide scaffold for targeting diverse biological processes, ranging from receptor modulation to enzyme inhibition. []

(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-[[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonyl]ethyl(N-hydroxy)formamide

Compound Description: This compound represents a class of sulfone reverse hydroxamates that act as matrix metalloproteinase inhibitors (MMPIs). It shows potent inhibition of MMP-2 (gelatinase A). [, ]

Relevance: While possessing a hydroxamate zinc-binding group instead of the glycinamide in N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, this compound emphasizes the significance of the (4-substituted)phenylsulfonyl moiety for interacting with the primary specificity pocket of MMPs. The similar structural elements underscore the role of sulfonyl groups in targeting proteases. [, ]

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: Compound 1 exhibits antipsychotic-like activity in behavioral animal models without interacting with dopamine receptors. It is metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2), which is also active but toxic. []

Relevance: Although structurally distinct from N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, Compound 1 exemplifies the development of novel antipsychotics with mechanisms differing from conventional dopamine receptor antagonists. This highlights the ongoing exploration of diverse chemical scaffolds for CNS disorders. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: Compound 41 is a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol derivative that exhibits antipsychotic-like effects. It inhibits conditioned avoidance responding in animals without inducing extrapyramidal side effects. []

Relevance: Like compound 1, compound 41 highlights the exploration of novel chemical scaffolds for treating psychosis. While structurally distinct from N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, it showcases the potential for developing antipsychotic agents with improved safety profiles. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of mGluR5. Some analogs of CDPPB also potentiate mGluR1 responses. []

Compound Description: These compounds are lithiated and used as reagents in the transformation of heptalene-4,5-dicarboxylates into benzo[a]heptalenes. The reaction involves Michael addition, methylation, cyclization, and ring-enlargement steps. []

Relevance: While not directly comparable to N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in terms of biological activity, these sulfone derivatives illustrate the diverse synthetic applications of this functional group. They demonstrate the use of sulfones as nucleophilic reagents for building complex polycyclic structures. []

Properties

Product Name

N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[4-(diethylsulfamoyl)phenyl]acetamide

Molecular Formula

C24H26FN3O5S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C24H26FN3O5S2/c1-3-27(4-2)34(30,31)23-16-12-20(13-17-23)26-24(29)18-28(21-14-10-19(25)11-15-21)35(32,33)22-8-6-5-7-9-22/h5-17H,3-4,18H2,1-2H3,(H,26,29)

InChI Key

VTRZRMLUNMSXPX-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.